

Physical and chemical properties of Triclabendazole sulfoxide-13C,d3.

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Compound of Interest

Compound Name: Triclabendazole sulfoxide-13C,d3

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In-Depth Technical Guide to Triclabendazole Sulfoxide-13C,d3

This technical guide provides a comprehensive overview of the physical and chemical properties of **Triclabendazole sulfoxide-13C,d3**, targeting researchers, scientists, and professionals in drug development. This document details available data, experimental protocols, and relevant biological pathways.

Introduction

Triclabendazole sulfoxide-13C,d3 is the isotopically labeled form of Triclabendazole sulfoxide, the major active metabolite of the anthelmintic drug Triclabendazole. Triclabendazole is a benzimidazole derivative used primarily in veterinary medicine to treat infections by liver flukes, such as *Fasciola hepatica*. The parent drug, Triclabendazole, is metabolized in the liver to Triclabendazole sulfoxide, which is further oxidized to the inactive Triclabendazole sulfone. The inclusion of stable isotopes (¹³C and deuterium) in the methyl group of Triclabendazole sulfoxide makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), in pharmacokinetic and metabolic studies.

Physical and Chemical Properties

Quantitative data for **Triclabendazole sulfoxide-13C,d3** is not extensively available in public literature. The data presented below is a compilation of information for the unlabeled Triclabendazole sulfoxide and the deuterium-labeled Triclabendazole sulfoxide-d3. The physical and chemical properties of **Triclabendazole sulfoxide-13C,d3** are expected to be very similar to its unlabeled and deuterium-labeled counterparts, with a slight increase in molecular weight due to the ¹³C isotope.

Table 1: Physical and Chemical Properties of Triclabendazole Sulfoxide and its Isotopically Labeled Analogues

Property	Triclabendazole Sulfoxide	Triclabendazole Sulfoxide-d3	Triclabendazole-13C-d3 (Parent Drug)
Appearance	White to off-white powder[1]	Solid	A solid[2]
Molecular Formula	C ₁₄ H ₉ Cl ₃ N ₂ O ₂ S[3]	C ₁₄ H ₆ D ₃ Cl ₃ N ₂ O ₂ S[4]	C ₁₃ [¹³ C]H ₆ D ₃ Cl ₃ N ₂ OS[2]
Molecular Weight	375.66 g/mol [1][5]	378.68 g/mol [4][6]	363.7 g/mol [2]
Monoisotopic Mass	373.945032 Da[3]	376.96 Da[4]	Not Available
Melting Point	190 - 194 °C[1]	Not Available	Not Available
Solubility	Soluble in ethanol and acetone; insoluble in water.[1]	Not Available	Soluble in Acetonitrile, DMSO, and Methanol. [2]
Purity	>98% (HPLC/qNMR) [5]	>95% (HPLC)[6]	≥99% deuterated forms (d1-d3)[2]
CAS Number	100648-13-3[3]	100648-13-3 (unlabeled)[4]	2938916-53-9[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the specific 13C,d3-labeled Triclabendazole sulfoxide are not readily available. However, the following protocols for the

synthesis and analysis of unlabeled Triclabendazole sulfoxide are standard and would be directly applicable with the use of the appropriately labeled starting material (Triclabendazole- $^{13}\text{C}, \text{d}3$).

Synthesis of Triclabendazole Sulfoxide

The synthesis of Triclabendazole sulfoxide is typically achieved through the controlled oxidation of Triclabendazole.

Protocol: Oxidation of Triclabendazole

- **Dissolution:** Dissolve Triclabendazole in a suitable organic solvent, such as acetone or ethanol.^[1]
- **Catalyst Addition:** Add a catalytic amount of vanadium pentoxide (V_2O_5).
- **Oxidation:** Add hydrogen peroxide (H_2O_2) dropwise to the solution while maintaining the temperature between $20\text{--}35^\circ\text{C}$.^[1] The reaction involves the oxidation of the sulfur atom in the methylthio group to a sulfoxide.
- **Crystallization:** Upon completion of the reaction, allow the mixture to cool, which will induce the crystallization of the Triclabendazole sulfoxide product.
- **Isolation and Purification:** Filter the crude product and wash it with water. The product can be further purified by recrystallization from a suitable solvent to obtain pure Triclabendazole sulfoxide.^[1]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the analysis and quantification of Triclabendazole and its metabolites.

Protocol: Reversed-Phase HPLC Analysis

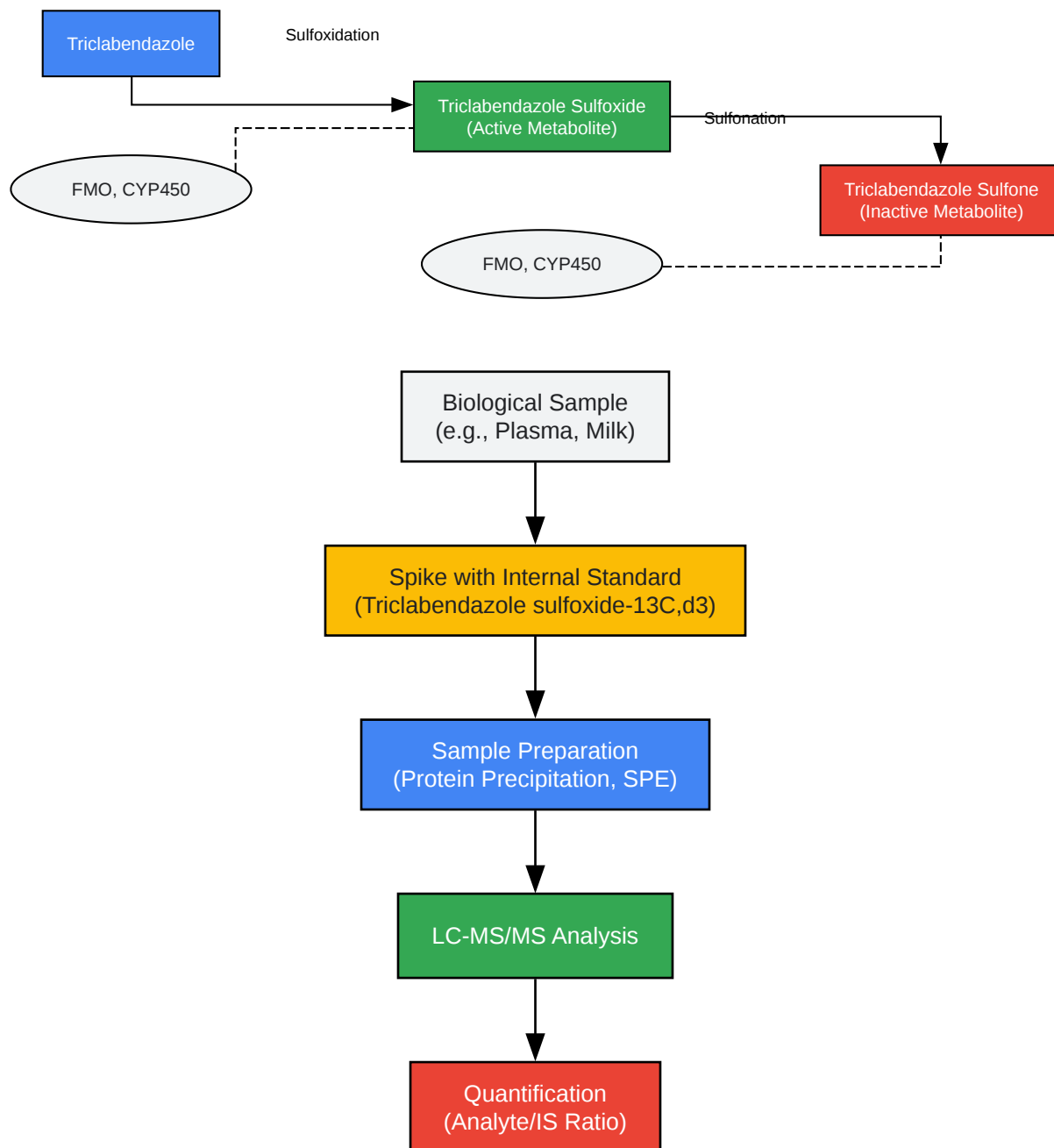
- **Instrumentation:** A standard HPLC system equipped with a UV detector.

- Column: A C18 reversed-phase column (e.g., Capcell Pak C18 UG 120, 5 μ m, 150 \times 4.6 mm I.D.).[\[7\]](#)
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.05 M ammonium acetate (50:50, v/v).[\[7\]](#)
- Flow Rate: 0.8 ml/min.[\[7\]](#)
- Column Temperature: 40°C.[\[7\]](#)
- Detection: UV detection at a wavelength of 295 nm.[\[7\]](#)
- Sample Preparation: For analysis in biological matrices like milk, a sample cleanup procedure is required. This typically involves homogenization with a protein precipitating agent (e.g., anhydrous sodium sulfate and acetonitrile), centrifugation, extraction with a non-polar solvent (e.g., n-hexane), and solid-phase extraction (e.g., using a Bond Elut C18 cartridge).[\[7\]](#) For pharmaceutical formulations, the sample can be dissolved in methanol, sonicated, filtered, and diluted to the appropriate concentration.[\[8\]](#)

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Triclabendazole

Triclabendazole is a prodrug that is rapidly metabolized in the liver to its active sulfoxide form. This metabolite is then further oxidized to the inactive sulfone. The primary enzyme system involved in the initial sulfoxidation is the flavin-containing monooxygenase (FMO) system, with a smaller contribution from cytochrome P450 enzymes (CYP450).[\[9\]](#) The subsequent oxidation to the sulfone is carried out by both FMO and CYP450 systems.[\[9\]](#)



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